molecular formula C29H37NO3 B1675395 Lilopristone CAS No. 97747-88-1

Lilopristone

Katalognummer: B1675395
CAS-Nummer: 97747-88-1
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: RCOWGILQXUPXEW-FUSOFXSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Safety and Hazards

When handling Lilopristone, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemische Analyse

Biochemical Properties

Lilopristone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has a high affinity for progesterone receptors, which allows it to act as a progesterone antagonist. This interaction leads to the inhibition of progesterone binding to its cellular receptors in target organs . Additionally, this compound interacts with glucocorticoid receptors, albeit to a lesser extent, due to its reduced antiglucocorticoid activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce menstruation, inhibit nidation, and terminate pregnancy by blocking progesterone action at the endometrium and decreasing progesterone bioavailability . It also suppresses the proliferation of ectopic stromal cells by downregulating the expression of NF-kappaB P65 mRNA and NF-kappaB P65 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to progesterone receptors, preventing progesterone from exerting its effects. This leads to a decrease in progesterone synthesis by the corpus luteum and placenta, as well as interference with progesterone binding to its cellular receptors . Additionally, this compound may inactivate cytochrome P450 (CYP) 3A4 in a cofactor- and time-dependent manner, suggesting complexation and induction of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can induce menstruation within 2-4 days after administration during the mid-luteal phase . The stability and degradation of this compound, as well as its long-term effects on cellular function, are crucial factors to consider in in vitro and in vivo studies. For example, this compound’s luteolytic effect can be prevented by exogenous treatment with human chorionic gonadotropin (hCG), although premature menstruation may still occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In bonnet monkeys, administration of this compound at 25 mg/day during the mid-luteal phase induced menstruation and provided 100% pregnancy protection when administered around the time of implantation . Higher doses may lead to toxic or adverse effects, such as a significant decrease in serum progesterone levels and induced abortion .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is a substrate of cytochrome P450 (CYP) 3A4, an enzyme crucial for human xenobiotic metabolism . This compound’s interaction with CYP3A4 may lead to enzyme inactivation and changes in metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its distribution is influenced by its binding to plasma proteins, such as α1-acid glycoprotein (AAG), which affects its bioavailability and localization . The transport and accumulation of this compound in specific tissues are essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may localize to specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Lilopriston wird durch eine Reihe chemischer Reaktionen synthetisiert, die steroidale Vorläuferstoffe umfassen. Der Syntheseweg beinhaltet typischerweise die Modifikation des Steroidgerüsts, um die notwendigen funktionellen Gruppen einzuführen. Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten Transformationen zu erreichen . Industrielle Produktionsmethoden für Lilopriston sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Laborsyntheseverfahren, um die Verbindung in größeren Mengen herzustellen.

Chemische Reaktionsanalyse

Lilopriston unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, was zur Bildung reduzierter Derivate führt.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, wobei häufig Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Alkylhalogenide . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Analyse Chemischer Reaktionen

Lilopristone undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Lilopriston ist anderen steroidalen Antigestagenen ähnlich, wie zum Beispiel:

Die Einzigartigkeit von Lilopriston liegt in seinen spezifischen strukturellen Modifikationen, die ihm besondere pharmakologische Eigenschaften verleihen, insbesondere seine reduzierte Antiglukokortikoid-Aktivität im Vergleich zu Mifepriston .

Eigenschaften

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWGILQXUPXEW-FUSOFXSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034575
Record name Lilopristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97747-88-1
Record name Lilopristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97747-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilopristone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lilopristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LILOPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lilopristone
Reactant of Route 2
Lilopristone
Reactant of Route 3
Lilopristone
Reactant of Route 4
Lilopristone
Reactant of Route 5
Lilopristone
Reactant of Route 6
Lilopristone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.